molecular formula C23H17ClFN5 B2746419 7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 892359-42-1

7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2746419
CAS No.: 892359-42-1
M. Wt: 417.87
InChI Key: XNHIBXCOIWLOMY-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with chlorine at position 7, a 3-fluorophenyl group at position 3, and a phenethylamine moiety at position 3. The phenethylamine side chain introduces flexibility, possibly aiding in receptor interactions.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5/c24-17-9-10-20-19(14-17)22(26-12-11-15-5-2-1-3-6-15)27-23-21(28-29-30(20)23)16-7-4-8-18(25)13-16/h1-10,13-14H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIBXCOIWLOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting the triazole intermediate with a suitable anthranilic acid derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.

    Substitution Reactions: The chloro, fluorophenyl, and phenylethyl groups are introduced through substitution reactions. These reactions typically involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazoloquinazoline family includes several derivatives with variations in substituents and fused ring systems. Below is a comparative analysis of key analogues:

Compound Substituents Key Differences Reported Activity
Target Compound
7-Chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
7-Cl, 3-(3-F-C6H4), N-(2-phenylethyl) Benchmark structure Not explicitly reported in provided evidence; inferred kinase/cancer activity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(PhSO2), N-(4-isopropylphenyl) Sulfonyl group at position 3; isopropylphenyl at N5 No activity data provided; structural emphasis on sulfonyl electron-withdrawing groups
7-Chloro-3-(3-fluorophenyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(3-F-C6H4), N-(4-methylbenzyl) Methylbenzyl vs. phenethylamine at N5 Insufficient data (Javascript-dependent content)
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Fused thiophene ring instead of benzene; substituents vary (e.g., Cl, NH2, CN) Bioisosteric replacement of quinazoline with thienopyrimidine Higher anticancer activity vs. triazoloquinazolines (e.g., 6a: GP = 81.85% in UO-31)

Key Findings:

Substituent Effects: The 3-fluorophenyl group in the target compound may enhance selectivity compared to bulkier substituents like phenylsulfonyl in , which could sterically hinder target binding. N5 Substitution: The phenethylamine chain (target compound) vs.

Core Scaffold Comparison: Triazoloquinazolines (e.g., target compound) exhibit lower anticancer activity compared to thieno-fused triazolopyrimidines (). For example, compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed only 81.85% growth inhibition (GP) in renal cancer UO-31 cells, while thieno analogues achieved superior results across multiple cell lines .

Halogenation Impact: Chlorine at position 7 is conserved across analogues (–3), suggesting its critical role in stabilizing the heterocyclic core via electron withdrawal. Fluorine at the 3-phenyl position (target compound) may improve metabolic stability relative to non-halogenated variants .

Research Implications

  • The target compound’s phenethylamine side chain warrants further exploration for optimizing receptor selectivity, particularly in kinase inhibitors.
  • Comparative data highlight the superior activity of thieno-fused systems over quinazolines, suggesting that bioisosteric modifications (e.g., replacing benzene with thiophene) could enhance anticancer efficacy .

Biological Activity

7-Chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of quinazoline derivatives, characterized by the presence of a triazole ring which enhances its biological activity. The IUPAC name for this compound is:

IUPAC Name: 2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}-N-(2-{[(diaminomethylidene)amino]oxy}ethyl)acetamide.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research indicates that derivatives of quinazoline and triazole exhibit potent anticancer effects. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest: Some derivatives have been reported to induce G2/M phase arrest in cancer cells, leading to reduced cell viability.
  • Apoptosis Induction: The compound may trigger apoptotic pathways in tumor cells, enhancing its anticancer efficacy.

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)0.78Apoptosis
Compound BA549 (lung)1.20Cell Cycle Arrest
Compound CHeLa (cervical)0.95Inhibition of Metastasis

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases: Similar quinazoline derivatives have been shown to inhibit specific kinases involved in cancer progression.
  • Anti-Angiogenic Properties: Some studies suggest that these compounds may also possess anti-angiogenic properties, limiting tumor growth by inhibiting blood vessel formation.

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Study on Lung Cancer Cells: A study published in 2022 demonstrated that a related triazole derivative significantly inhibited lung cancer cell growth by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Breast Cancer Research: Another investigation revealed that compounds with similar structures exhibited significant antiproliferative effects against breast cancer cell lines, with IC50 values indicating high potency .

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